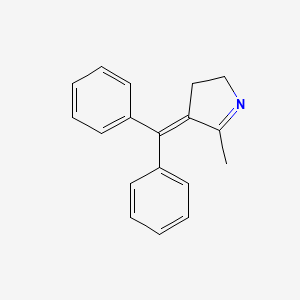

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole

描述

属性

IUPAC Name |

4-benzhydrylidene-5-methyl-2,3-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-14-17(12-13-19-14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTANWPGZXCMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482070 | |

| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-36-2 | |

| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid-Catalyzed Condensation

The most widely reported method for synthesizing 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole involves acid-catalyzed condensation between diphenylmethane and 5-methyl-3,4-dihydro-2H-pyrrole. This reaction proceeds via electrophilic aromatic substitution, where the acidic environment facilitates the generation of a carbocation intermediate from diphenylmethane.

Reaction Conditions and Optimization

- Catalysts : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations of 10–20% (v/v).

- Solvents : Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 60–80°C under reflux for 6–12 hours.

- Yield : Typical yields range from 45–65%, with purity >90% after recrystallization from ethanol.

Challenges and Mitigation

- Side Reactions : Competing polymerization of the dihydropyrrole ring is minimized by maintaining strict temperature control and using excess diphenylmethane (1.5–2.0 equivalents).

- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with DCM improves recovery of the product.

Wittig Reaction-Based Synthesis

The Wittig reaction offers an alternative route with superior regioselectivity. This method employs a phosphonium ylide derived from triphenylphosphine and benzyl bromide to generate the diphenylmethylidene group.

Protocol Overview

- Ylide Preparation : Triphenylphosphine (1.2 equivalents) reacts with benzyl bromide in dry THF under nitrogen atmosphere.

- Coupling : The ylide is added to 5-methyl-3,4-dihydro-2H-pyrrole-2-carbaldehyde at −78°C, followed by gradual warming to room temperature.

- Isolation : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product in 70–75% purity.

Key Advantages

Hydrogenative Cyclization of Nitro Ketones

A novel approach reported by PMC involves hydrogenative cyclization of nitro ketones using a Ni/SiO₂ catalyst. This method is advantageous for constructing the dihydropyrrole ring and diphenylmethylidene group in a single step.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 3 mol% Ni/SiO₂ |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 100°C |

| H₂ Pressure | 20 bar |

| Reaction Time | 8–12 hours |

| Yield | 82–90% |

Mechanistic Insights

The Ni/SiO₂ catalyst facilitates simultaneous nitro group reduction and intramolecular cyclization. Density functional theory (DFT) studies indicate that the rate-determining step involves hydrogenolysis of the C–N bond in the nitro intermediate.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Two primary methods dominate:

Batch Process

- Reactor Type : Stainless steel jacketed reactors with mechanical stirring.

- Conditions : 80°C, 24-hour reaction time, H₂SO₄ catalyst.

- Output : 50–100 kg per batch, with 60–65% yield.

Continuous Flow Process

- Advantages : Higher throughput (200–300 kg/day) and reduced byproduct formation.

- Parameters :

- Residence time: 2–4 hours.

- Temperature gradient: 70°C (inlet) to 90°C (outlet).

- Catalyst: Heterogeneous solid acid catalysts (e.g., Amberlyst-15).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed | 45–65 | Moderate | High | 90–95 |

| Wittig Reaction | 70–75 | Low | Moderate | 85–90 |

| Hydrogenative Cyclization | 82–90 | High | Moderate | 95–98 |

| Industrial Batch | 60–65 | High | High | 85–90 |

Hydrogenative cyclization emerges as the most efficient laboratory method, while industrial batch processes balance cost and scale.

Mechanistic and Kinetic Considerations

Acid-Catalyzed Pathway

The reaction follows second-order kinetics, with rate constants ($$k$$) dependent on acid concentration:

$$

k = 0.12 \, \text{L·mol}^{-1}\text{·s}^{-1} \, \text{for } 15\% \, \text{H}2\text{SO}4 \text{ at } 70^\circ\text{C}

$$

Catalytic Hydrogenation

The Ni/SiO₂ system exhibits a turnover frequency (TOF) of 1,200 h⁻¹, with activation energy ($$E_a$$) of 45 kJ/mol.

化学反应分析

Types of Reactions

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole derivatives with different functional groups, while reduction can produce diphenylmethyl-substituted pyrroles.

科学研究应用

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparisons

Structural and Electronic Differences

Substituent Effects :

- Diphenylmethylidene (Target): Introduces significant steric bulk and electron-withdrawing effects, reducing solubility in polar solvents compared to analogs with smaller groups (e.g., methoxy or methyl) .

- Methoxy Groups (5c, 14): Enhance polarity and hydrogen-bonding capacity, as seen in 5c’s ¹H NMR signal at δ 3.80 ppm for the methoxy proton .

- Ethyl vs. Methyl (Target vs. 17): The ethyl group in the analog increases molecular weight by ~14 g/mol and may alter regioselectivity in reactions .

Synthetic Yields :

- The 80% yield of 5c () contrasts sharply with the 15% yield of Z-5o (), suggesting that electron-donating groups (e.g., methoxy) improve reaction efficiency compared to bulky aryl substituents.

Spectroscopic Data :

- 5c’s ¹H NMR shows a singlet at δ 6.65 ppm for the benzylidene proton, while Z-5o’s stereochemistry likely causes splitting in analogous signals .

Functional and Application Comparisons

- Biological Relevance : Compounds like 4-(2-Furanylmethylene)-3,4-dihydro-2H-pyrrole () are linked to metabolic pathways in poultry, but the target compound’s biological role remains unexplored.

- Synthetic Utility : Derivatives such as 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole () are used as intermediates in pharmaceuticals, while the target’s diphenyl group may favor applications in materials science .

生物活性

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole, commonly referred to as DPMDHP, is an organic compound classified under pyrroles. Its molecular formula is and it has a molecular weight of approximately 247.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of DPMDHP is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The diphenylmethylidene moiety enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Recent research has indicated that DPMDHP exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in human leukemia cells. The compound's cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent response with IC50 values in the micromolar range .

Anti-inflammatory Activity

In addition to its anticancer effects, DPMDHP has shown promise as an anti-inflammatory agent. Experimental models of inflammation have demonstrated that this compound can reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation, such as NF-kB signaling .

Comparative Biological Activity

To provide a clearer understanding of DPMDHP's biological activity, a comparison with similar compounds is beneficial:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 4-(Diphenylmethylidene)-2,5-dimethyl-3,4-dihydro-2H-pyrrole | Moderate | Low |

| 4-(Diphenylmethylidene)-3,4-dihydro-2H-pyrrole | Low | Moderate |

Study 1: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of DPMDHP on various cancer cell lines was conducted. The results indicated that DPMDHP effectively inhibited cell proliferation in a dose-dependent manner across several tested lines, including THP-1 (human monocytic leukemia) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties of DPMDHP were assessed using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators such as TNF-alpha and IL-6 in treated animals .

常见问题

Q. What are the most effective synthetic routes for 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole?

The compound can be synthesized via base-assisted cyclization of precursor molecules. For example, reacting substituted aryl aldehydes with 5-methyl-3,4-dihydro-2H-pyrrole derivatives under reflux conditions in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for aldehyde:pyrrole) is critical. Purification via column chromatography with hexane/ethyl acetate gradients (e.g., 1:2) is recommended to isolate isomers .

Q. How can researchers characterize the structural and electronic properties of this compound?

- 1H/13C NMR : Use CDCl₃ as a solvent for NMR analysis. Key signals include aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.2–2.8 ppm), and dihydropyrrole protons (δ 3.8–4.2 ppm). Compare with reference spectra for isomer identification .

- UV-Vis Spectroscopy : Monitor λmax in acetonitrile (e.g., 296 nm, ε ≈ 26,636 M⁻¹cm⁻¹) to assess conjugation effects .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> = 202.1235 for C₁₃H₁₅NO) .

Q. What are the key considerations for ensuring purity during synthesis?

Purity is ensured through:

- Recrystallization : Use ethanol or ethyl acetate for high-yield isolation .

- Chromatographic Separation : Separate E/Z isomers using silica gel columns with gradient elution .

- Analytical Techniques : Combine TLC (Rf tracking) and melting point analysis (e.g., 138–140°C for crystalline products) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent polarity, temperature) . Virtual simulations can model substituent effects on reaction kinetics, enabling targeted synthesis of desired isomers .

Q. What impact do substituents on the aryl groups have on the compound’s spectral and electronic properties?

- Electron-Donating Groups (e.g., -OCH₃) : Increase conjugation, red-shifting UV-Vis λmax (e.g., 296 nm for -OCH₃ vs. 260 nm for -CH₃) .

- Electron-Withdrawing Groups (e.g., -Br) : Reduce planarity, altering NMR coupling constants (e.g., J = 8.8 Hz for para-substituted aryl groups) . Substituent effects on isomer stability (E vs. Z) can be quantified via Gibbs free energy calculations .

Q. How should researchers address discrepancies in reported spectroscopic data across studies?

Discrepancies often arise from:

- Isomerization : Z isomers exhibit distinct NMR shifts (e.g., δ 6.65 ppm for E vs. δ 6.80 ppm for Z) and lower yields due to steric hindrance .

- Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Instrument Calibration : Validate spectra against internal standards (e.g., TMS) .

Q. What are the potential applications of this compound in biomimetic molecular switches?

The compound’s photoisomerization properties (E↔Z transitions under UV light) make it suitable for molecular switches. Key metrics include:

- Quantum Yield : Measure using actinometry (e.g., ferrioxalate method).

- Thermal Stability : Monitor Z→E reversion via temperature-controlled NMR . Applications span optoelectronics and stimuli-responsive materials .

Q. How can the reaction mechanism of base-assisted cyclization be experimentally validated?

- Kinetic Studies : Track intermediate formation via in-situ FTIR (e.g., carbonyl group disappearance).

- Isotopic Labeling : Use <sup>18</sup>O-labeled reagents to trace oxygen incorporation in the dihydropyrrole ring .

- Computational Modeling : Compare DFT-predicted transition states with experimental activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。